

Structure-activity relationship of 17-Hydroxyisolathyrol analogs

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Compound of Interest		
Compound Name:	17-Hydroxyisolathyrol	
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A Comparative Guide to the Structure-Activity Relationship of **17-Hydroxyisolathyrol** Analogs for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of **17-hydroxyisolathyrol** analogs, focusing on their potential as modulators of multidrug resistance, cytotoxic agents, anti-inflammatory compounds, and neuroprotective agents. The information is compiled from recent studies and presented to facilitate comparison and guide future research in the development of these promising natural product derivatives.

Structure-Activity Relationship Data

The biological activity of **17-hydroxyisolathyrol** analogs is highly dependent on the nature and position of substituents on the lathyrane core structure. The following tables summarize the quantitative data from various studies, highlighting key structural modifications and their impact on activity.

Multidrug Resistance (MDR) Reversal Activity

Lathyrane diterpenes have been extensively studied for their ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells. The following table showcases the MDR reversal activity of various analogs, often compared to the known P-gp inhibitor Verapamil (VRP).



Compound	Modification(s)	Cell Line	Reversal Fold/Activity	Reference
Euphorbia factor L3 Analogues	MCF-7/ADR	[1]		
Compound 19	3,5-dibenzoyloxy	MCF-7/ADR	4.8 times more effective than VRP	[1]
Compound 25	3-propionyloxy, 5-(1- naphthylacetylox y)	MCF-7/ADR	4.0 times more effective than VRP	[1]
Lathyrol Derivatives	Two ester groups at C-3 and C-5	MCF-7/ADR	Higher activity than VRP	[2]
Compound 46	Two benzyl groups at C-3 and C-5	MCF-7/ADR	4.8 times more effective than VRP	[2]
Compounds 47, 48, 49	Propionyl at C-3 and aromatic group at C-5	MCF-7/ADR	Second highest activity	[2]

Key SAR Insights for MDR Reversal:

- Acylation at C-3 and C-5: The presence of ester groups, particularly aromatic esters, at the
 C-3 and C-5 positions of the lathyrol core significantly enhances P-gp modulating activity.[1]
 [2]
- Hydrophobicity: Increased lipophilicity and the presence of aromatic rings contribute to improved MDR reversal.[2] Hydrophobic interactions play a crucial role in the binding of these analogs to the flexible cavity of P-gp.[1]
- Substitution Pattern: The specific combination and position of acyl groups are critical for optimal activity. For instance, a combination of a propionyl group at C-3 and an aromatic group at C-5 leads to high potency.[2]



Cytotoxic Activity

Several **17-hydroxyisolathyrol** analogs and related lathyrane diterpenes have demonstrated cytotoxic effects against various cancer cell lines.

Compound	Cell Line(s)	IC50/Activity	Reference
Euphorbia factor L9 (80)	A549, MDA-MB231, KB, MCF-7, KB-VIN	Strongest activity against all tested cell lines	[2]
Euphorbia factor L2 (77)	KB-VIN (MDR cell line)	Selective activity	[2]
Premyrsinane Diterpenes 2 & 3	4T1 (breast cancer)	Active	[3]
Euphorbia factor L3 (1)	4T1 (breast cancer)	Inactive	[3]

Key SAR Insights for Cytotoxicity:

- Structural Skeleton: The skeletal structure is a key determinant of cytotoxicity. For example, premyrsinane-type diterpenes, derived from the lathyrane skeleton, exhibited cytotoxic activity against the 4T1 breast cancer cell line, while their lathyrane precursor was inactive.
 [3]
- Substituents: The nature of substituents on the lathyrane ring system influences potency and selectivity against different cancer cell lines.[2] For instance, the nicotinoyl group on C-7 in Euphorbia factor L9 contributes to its strong activity.[2]

Anti-inflammatory and Neuroprotective Activities

Recent studies have explored the potential of lathyrane diterpenoids in modulating inflammation and offering neuroprotection.



Compound	Biological Activity	Key Findings	Reference
Euphorbia factor L3 (EFL3)	Anti-inflammatory	Significantly inhibited IL-1β production and showed therapeutic potential in a gout model.	[4]
Lathyrane Derivative	Acetylcholinesterase (AChE) Inhibition	Best AChE inhibition with an IC50 value of 7.1 µM.	[5]
Premyrsinane Diterpene 16a	Neuroprotection	Significant neuroprotective effect against H2O2-induced injury in SH-SY5Y cells.	[5]
Lathyrane Compounds 9 & 10	Neural Progenitor Cell (NPC) Proliferation	Increased the size of neurospheres in a dose-dependent manner.	[6]

Key SAR Insights for Anti-inflammatory and Neuroprotective Activities:

- Acyl Groups: For anti-inflammatory activity, the acyl group at the 15-C position appears to be dispensable, while hydrophobic substituents at the 3-C position are potentially important.[4]
- Skeletal Differences: Lathyrane diterpenes generally show better acetylcholinesterase inhibitory activity, while premyrsinane analogs exhibit a better neuroprotection profile.[5]
- PKC Activation: The ability of lathyrane-type diterpenes to promote the proliferation of neural precursor cells is linked to their capacity to activate one or more protein kinase C (PKC) isozymes.[6]

Experimental Protocols

Detailed methodologies for the key experiments are summarized below based on the available literature.



Multidrug Resistance (MDR) Reversal Assay

- Cell Line: Human breast cancer multidrug-resistant cell line MCF-7/ADR, which
 overexpresses P-glycoprotein (P-gp), is commonly used.[1] Human MDR1-gene transfected
 mouse lymphoma cells are also utilized.[7]
- Assay Principle: The assay evaluates the ability of the test compounds to increase the
 intracellular accumulation of a fluorescent P-gp substrate, such as rhodamine-123, or to
 enhance the cytotoxicity of a chemotherapy drug, like doxorubicin (Adriamycin), in MDR
 cells.[1][7]
- · General Procedure:
 - MCF-7/ADR cells are seeded in 96-well plates.
 - Cells are pre-incubated with various concentrations of the 17-hydroxyisolathyrol analogs or the positive control (e.g., Verapamil).
 - A P-gp substrate (e.g., doxorubicin) is added, and the cells are incubated for a specified period.
 - Cell viability is assessed using methods like the MTT assay to determine the IC50 of the chemotherapeutic agent in the presence and absence of the modulator.
 - The reversal fold is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the modulator.

Cytotoxicity Assay

- Cell Lines: A panel of human cancer cell lines is typically used, such as A549 (lung), MDA-MB-231 (breast), KB (oral), MCF-7 (breast), and the multidrug-resistant line KB-VIN.[2] The 4T1 breast cancer cell line is also employed.[3]
- Assay Principle: The assay measures the ability of the compounds to inhibit cell growth or induce cell death.
- General Procedure (MTT Assay):



- Cancer cells are seeded in 96-well plates and allowed to attach overnight.
- The cells are treated with various concentrations of the 17-hydroxyisolathyrol analogs for a defined period (e.g., 48 or 72 hours).
- MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Acetylcholinesterase (AChE) Inhibition Assay

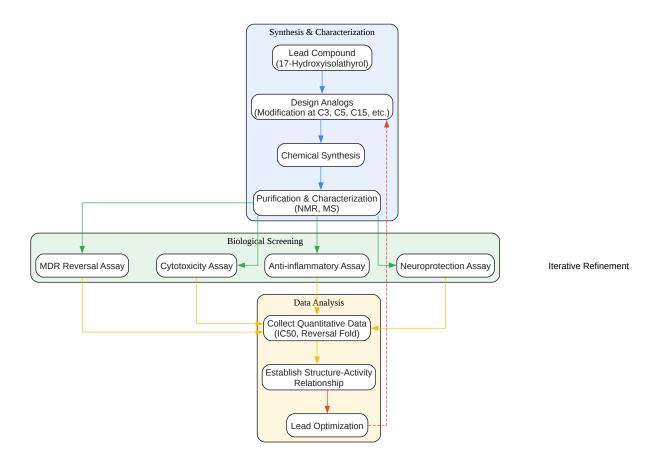
- Principle: This assay is based on the Ellman's method, which measures the activity of AChE
 by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic
 acid) (DTNB) to produce a colored product.
- · General Procedure:
 - The reaction mixture contains buffer, DTNB, the test compound at various concentrations, and the enzyme (AChE).
 - The mixture is pre-incubated.
 - The reaction is initiated by the addition of the substrate (acetylthiocholine iodide).
 - The change in absorbance is monitored spectrophotometrically over time.
 - The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizations

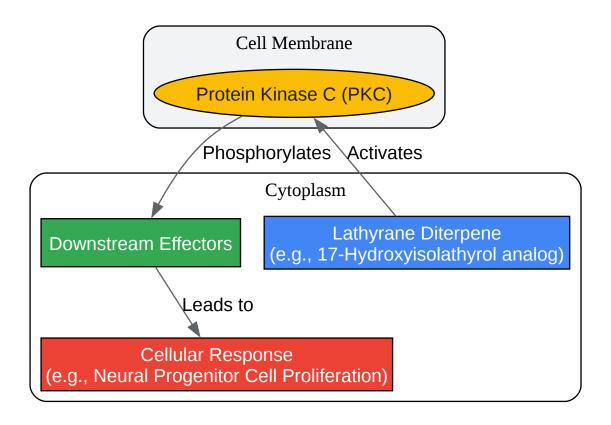


Experimental Workflow for SAR Studies









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